molecular formula C14H9F B3050924 1-Fluoro-3-(2-phenylethynyl)benzene CAS No. 29778-28-7

1-Fluoro-3-(2-phenylethynyl)benzene

Cat. No.: B3050924
CAS No.: 29778-28-7
M. Wt: 196.22 g/mol
InChI Key: MFQJBZKCLCCYIJ-UHFFFAOYSA-N
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Mechanism of Action

1-Fluoro-3-(2-phenylethynyl)benzene: Mechanism of Action

Preparation Methods

The synthesis of 1-Fluoro-3-(2-phenylethynyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 110°C .

Chemical Reactions Analysis

1-Fluoro-3-(2-phenylethynyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-3-(2-phenylethynyl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Pharmaceutical Research: While not directly used as a drug, it serves as an intermediate in the synthesis of potential pharmaceutical compounds.

Comparison with Similar Compounds

1-Fluoro-3-(2-phenylethynyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-2-(2-phenylethynyl)benzene: Similar structure but with the phenylethynyl group at the 2-position.

    1-Chloro-3-(2-phenylethynyl)benzene: Substitution of the fluoro group with a chloro group.

    1-Fluoro-3-(2-ethynyl)benzene: Similar structure but without the phenyl group attached to the ethynyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both fluoro and phenylethynyl groups.

Properties

IUPAC Name

1-fluoro-3-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQJBZKCLCCYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631346
Record name 1-Fluoro-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29778-28-7
Record name 1-Fluoro-3-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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